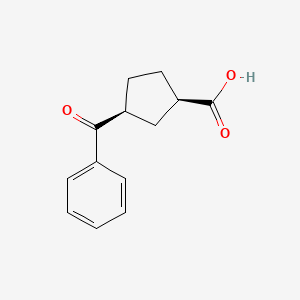

cis-3-Benzoylcyclopentane-1-carboxylic acid

Description

cis-3-Benzoylcyclopentane-1-carboxylic acid (CAS: 732251-89-7) is a cyclopentane derivative substituted with a benzoyl group (-C₆H₅CO) at the 3-position and a carboxylic acid (-COOH) at the 1-position. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol . The compound is classified under GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding inhalation, wearing protective gloves, and rinsing eyes thoroughly upon exposure .

Properties

IUPAC Name |

(1R,3S)-3-benzoylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPBLRRKIQAMIP-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Benzoylcyclopentane-1-carboxylic acid typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclopentane ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3-Benzoylcyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming cis-3-hydroxycyclopentane-1-carboxylic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cis-3-hydroxycyclopentane-1-carboxylic acid.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

cis-3-Benzoylcyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-3-Benzoylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between cis-3-Benzoylcyclopentane-1-carboxylic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 732251-89-7 | C₁₃H₁₄O₃ | 218.25 | Cyclopentane, benzoyl group |

| 1-Benzylcyclobutane-1-carboxylic acid | 114672-02-5 | C₁₂H₁₄O₂ | 190.24 | Cyclobutane, benzyl group |

| cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid | 733740-47-1 | C₁₅H₁₅F₃O₃ | 300.00 | Trifluoromethylphenyl, ethyl linkage |

| CIS-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | 732253-27-9 | C₁₅H₁₈O₃* | ~246.30* | 3,5-Dimethylbenzoyl substituent |

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the ethyl-linked derivative (CAS: 733740-47-1) increases lipophilicity and metabolic stability, a common feature in pharmaceutical intermediates .

- Steric Effects : The 3,5-dimethylbenzoyl substituent in CIS-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid introduces steric hindrance, which may reduce reactivity but improve selectivity in binding interactions .

Research Findings and Data Gaps

- Physical Properties : Boiling points and melting points are largely unreported for these compounds, limiting direct comparisons of volatility and phase behavior.

- Biological Activity : Evidence lacks data on pharmacological or toxicological profiles, highlighting a need for further study.

- Synthetic Utility : The benzoyl and trifluoromethyl derivatives show promise in drug discovery, but comparative studies on reaction efficiencies are absent.

Biological Activity

Cis-3-benzoylcyclopentane-1-carboxylic acid (CAS No. 732251-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a cyclopentane ring with a benzoyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzoyl-containing compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds could inhibit bacterial growth by disrupting cell wall synthesis and function, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its ability to inhibit carboxylate reductases, which are crucial in various biochemical processes .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Carboxylate Reduction : The compound may interact with carboxylate reductases, leading to the formation of aldehydes from carboxylic acids, a reaction critical for metabolic processes .

- Antioxidant Properties : Some studies suggest that benzoyl derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .

Study on Antimicrobial Effects

A study published in Frontiers in Chemistry evaluated various benzoyl derivatives for their antimicrobial efficacy. The results indicated that certain structural modifications enhanced the activity against Escherichia coli and Staphylococcus aureus, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .

Enzyme Interaction Analysis

In another study focused on enzyme interactions, it was found that compounds structurally related to this compound inhibited the enzyme hOAT, which is implicated in hepatocellular carcinoma progression. This suggests potential applications in cancer therapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis yield of cis-3-Benzoylcyclopentane-1-carboxylic acid?

Methodology:

- Use stereoselective catalysts (e.g., chiral transition-metal complexes) to enhance cis-isomer formation.

- Monitor reaction kinetics via HPLC to identify optimal temperature and solvent polarity .

- Purify intermediates using column chromatography with silica gel or reverse-phase matrices to remove byproducts.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodology:

- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups (e.g., benzoyl and carboxylic acid moieties).

- X-ray crystallography for absolute configuration determination, especially in resolving cis/trans ambiguities .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodology:

- Conduct accelerated stability studies at varying pH (1–13) and temperatures (4°C to 60°C).

- Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways .

- Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodology:

- Perform meta-analyses of published datasets to identify variables (e.g., solvent polarity, catalyst type) influencing reactivity.

- Use computational chemistry (DFT calculations) to model reaction pathways and compare with experimental results .

- Validate hypotheses through controlled replicate studies under standardized conditions .

Q. What role does stereochemistry play in modulating the compound’s biological activity?

Methodology:

- Synthesize enantiopure analogs using chiral resolution (e.g., enzymatic kinetic resolution) .

- Test activity in in vitro assays (e.g., enzyme inhibition) and correlate with stereochemical data.

- Apply molecular docking simulations to predict binding affinities to target proteins .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodology:

- Build 3D QSAR models using ligand-based approaches to identify pharmacophoric features.

- Perform molecular dynamics simulations to study binding stability in physiological conditions.

- Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodology:

- Use PPE (gloves, goggles, lab coats) and fume hoods to minimize exposure during synthesis .

- Neutralize waste with 5% sodium bicarbonate before disposal to deactivate carboxylic acid groups .

- Implement emergency wash stations for accidental skin/eye contact, as per GHS guidelines .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity profiles reported for similar benzoyl-substituted cyclopentane derivatives?

Methodology:

- Conduct acute toxicity assays (e.g., OECD Guideline 423) on purified batches to rule out impurity effects.

- Compare toxicokinetic data (e.g., absorption rates) across species to identify interspecies variability .

- Use genotoxicity screens (Ames test) to assess mutagenic potential .

Q. What strategies validate the compound’s efficacy in complex biological systems?

Methodology:

- Employ organ-on-a-chip models to mimic human tissue interactions.

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.

- Validate target engagement using radiolabeled tracers (e.g., ¹⁴C-labeled analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.